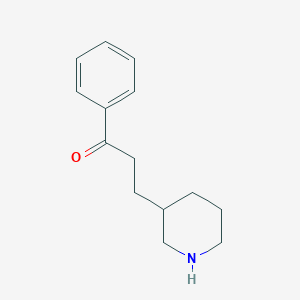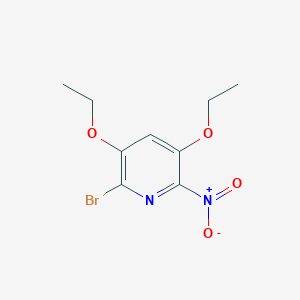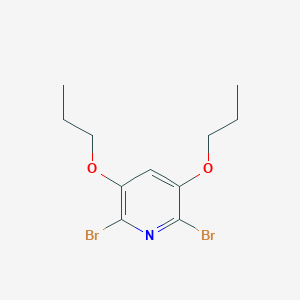![molecular formula C20H14ClN5OS B289915 1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289915.png)
1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone is a novel compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies. In
Mecanismo De Acción
The mechanism of action of 1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase I and II, which are involved in DNA replication and repair. This compound also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also induces apoptosis in cancer cells, which can lead to the death of these cells. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone in lab experiments include its potential applications in the development of new anticancer drugs, antibiotics, and antiviral drugs. It also has anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone. These include further studies on its mechanism of action, as well as its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research can be conducted on the synthesis of new derivatives of this compound with improved properties and potential applications in scientific research.
Métodos De Síntesis
The synthesis method for 1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone involves several steps. The starting material is 4-chloroaniline, which is reacted with 2,9-dimethyl-1,10-phenanthroline to form an intermediate. This intermediate is then reacted with thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine to form the final product. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone has potential applications in scientific research. This compound has been shown to have antitumor activity, and it can be used in the development of new anticancer drugs. It also has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, this compound can be used in the development of new antibiotics and antiviral drugs.
Propiedades
Fórmula molecular |
C20H14ClN5OS |
|---|---|
Peso molecular |
407.9 g/mol |
Nombre IUPAC |
1-[11-(4-chlorophenyl)-4,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone |
InChI |
InChI=1S/C20H14ClN5OS/c1-9-14(10(2)27)15(12-4-6-13(21)7-5-12)16-17-18(28-20(16)23-9)19-24-11(3)25-26(19)8-22-17/h4-8H,1-3H3 |
Clave InChI |
ZVCAGUWLMYBBPL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C3=C(C4=NC(=NN4C=N3)C)SC2=N1)C5=CC=C(C=C5)Cl)C(=O)C |
SMILES canónico |
CC1=C(C(=C2C3=C(C4=NC(=NN4C=N3)C)SC2=N1)C5=CC=C(C=C5)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl 7-methoxy-3a-methyl-3-oxo-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-1-carboxylate](/img/structure/B289845.png)
![5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid](/img/structure/B289846.png)
![5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289849.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-nitrobenzoate](/img/structure/B289851.png)
![8-methoxy-12a-methyl-2,3,4,4a,5,11,12,12a-octahydro-1H-naphtho[1,2-c]thiochromen-1-one](/img/structure/B289853.png)
![3-(1,5-Dimethylhexyl)-3a,5b-dimethyltetradecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B289855.png)

![4,4,10,13-tetramethyl-3-oxo-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B289857.png)
![5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol](/img/structure/B289858.png)